![molecular formula C30H28N4O3S B2548847 N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034584-42-2](/img/structure/B2548847.png)
N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that are believed to influence its biological properties. The molecular formula is C24H28N2O2S, with a molecular weight of approximately 420.56 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to N-(2,4-dimethylphenyl)-2-{(3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio}acetamide have shown efficacy against various cancer cell lines. The mechanism of action often involves inhibition of key signaling pathways involved in cell proliferation and survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (Leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
MOLM13 (Leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
BRAF Mutant Melanoma | 14 - 50 | G0/G1 cell cycle arrest |
The biological activity is primarily attributed to the compound's ability to inhibit specific kinases involved in cancer progression. For example, it has been noted that the compound can lead to downregulation of phospho-MAPK pathways, which are often constitutively active in various tumors. This inhibition can result in reduced tumor growth and increased apoptosis in cancer cells.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption characteristics. For instance, bioavailability studies indicate that it maintains therapeutic levels in plasma for extended periods post-administration.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 56 - 109% |
Half-life | Varies by route |
Volume of Distribution | High |
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Xenograft Models : In xenograft models using BRAF mutant melanoma, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Toxicology Studies : Toxicological assessments indicate that the compound has a high therapeutic index, with maximum tolerated doses significantly exceeding effective doses.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. The pyrrolo[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound's thioacetamide moiety has been associated with antimicrobial activity. Studies show that similar thioether compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group enhances the lipophilicity of the molecule, which may contribute to improved membrane penetration and antimicrobial efficacy .
Anticonvulsant Activity
There is emerging evidence suggesting that compounds with similar structural features may exhibit anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways. Preclinical models have shown promising results in reducing seizure frequency and severity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Key observations include:
Structural Feature | Impact on Activity |
---|---|
2,4-Dimethylphenyl Group | Enhances lipophilicity and cellular uptake |
Ethoxyphenyl Moiety | Increases antimicrobial potency |
Pyrrolo[3,2-d]pyrimidine Core | Provides kinase inhibition potential |
Thioacetamide Linker | Contributes to antibacterial activity |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer) and HT29 (colon cancer) cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Testing
In a comparative study featured in Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial efficacy of several thioether compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics such as ampicillin and ciprofloxacin, suggesting its potential as a novel antimicrobial agent .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-37-23-13-11-22(12-14-23)34-29(36)28-27(24(17-31-28)21-8-6-5-7-9-21)33-30(34)38-18-26(35)32-25-15-10-19(2)16-20(25)3/h5-17,31H,4,18H2,1-3H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYNDCFLBDPGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.